molecular formula C21H20N4S2 B11484893 3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole

3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B11484893
M. Wt: 392.5 g/mol
InChI Key: XWTQIHNEBULGMR-UHFFFAOYSA-N
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Description

3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps. One common method is the cycloaddition reaction, where azides and alkynes react in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(diphenylmethyl)-4-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4S2

Molecular Weight

392.5 g/mol

IUPAC Name

4-[(5-benzhydryl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C21H20N4S2/c1-15-22-18(13-26-15)14-27-21-24-23-20(25(21)2)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19H,14H2,1-2H3

InChI Key

XWTQIHNEBULGMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(N2C)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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